molecular formula C21H23N3OS B590171 Pericyazine-d4 CAS No. 1329836-72-7

Pericyazine-d4

Cat. No.: B590171
CAS No.: 1329836-72-7
M. Wt: 369.519
InChI Key: LUALIOATIOESLM-IDPVZSQYSA-N
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Description

Pericyazine-d4 is a deuterated form of pericyazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its sedative properties and is used to manage symptoms such as aggressiveness, impulsiveness, and hostility in psychiatric conditions like schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pericyazine-d4 involves the incorporation of deuterium atoms into the pericyazine molecule. This can be achieved through various methods, including deuterium exchange reactions where hydrogen atoms in the pericyazine molecule are replaced with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Pericyazine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, amines, and substituted phenothiazine derivatives .

Scientific Research Applications

Pericyazine-d4 is used in scientific research to study the pharmacokinetics and metabolism of pericyazine. The deuterated form allows for more precise tracking and analysis using techniques such as mass spectrometry. It is also used in studies related to the treatment of psychiatric disorders, providing insights into the drug’s efficacy and safety .

Mechanism of Action

Pericyazine-d4, like pericyazine, exerts its effects primarily through central adrenergic blockade and antagonism of dopamine receptors, particularly the D1 receptor. This action reduces pathologic arousal and affective tension in psychotic patients. The compound also has anticholinergic, adrenolytic, and metabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pericyazine-d4’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to the stability of the deuterium-hydrogen bond. This allows for more accurate tracking and analysis in research settings.

Properties

CAS No.

1329836-72-7

Molecular Formula

C21H23N3OS

Molecular Weight

369.519

IUPAC Name

10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2

InChI Key

LUALIOATIOESLM-IDPVZSQYSA-N

SMILES

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N

Synonyms

10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4;  2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4;  Aolept-d4;  Bayer 1409-d4;  FI 6145-d4;  Nelactil-d4;  Nemactil-d4;  Neulactil; -d4 Neuleptil-d4;  Periciazine-d4;  Perici

Origin of Product

United States

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